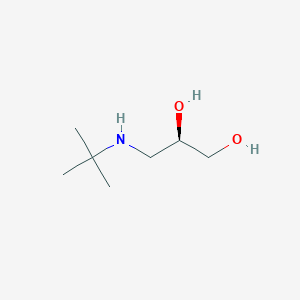

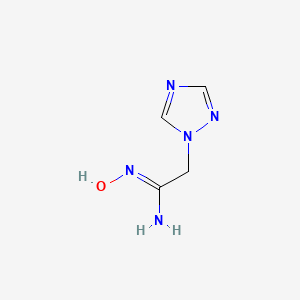

(2R)-3-(tert-butylamino)propane-1,2-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-3-(tert-butylamino)propane-1,2-diol is a useful research compound. Its molecular formula is C7H17NO2 and its molecular weight is 147.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Molecular Spectroscopy in Fuel Additives

A study by Jamróz et al. (2007) utilized molecular spectroscopy techniques, including MS, NMR, IR, and Raman, to characterize compounds including 3-tert-butoxy-propane-1,2-diol. These ethers are primary products of glycerol etherification and are recognized as excellent oxygen additives for diesel fuel. Computational studies supported the vibrational spectroscopy analysis and the isomer ratio, indicating the compound's relevance in fuel research.

Synthesis of Chiral Diols

Shuklov et al. (2014) described the dynamic kinetic resolution of rac-1-tert-butoxypropan-2-ol to produce enantiomerically pure (R)-1-tert-butoxy-2-acetoxy-propane, which can be transformed into (R)-propane-1,2-diol (Shuklov et al., 2014). This process enables the use of lactide sources for producing (R)-propane-1,2-diol, serving as a chiral building block for synthesizing important enantiopure esters and chiral polymers.

Vapor-Liquid Equilibrium Studies

Research by Cui et al. (2018) investigated the isobaric vapor-liquid equilibrium (VLE) of a system including propane-1,3-diol, demonstrating its utility in separating mixtures like tert-butyl alcohol and water. The study highlighted the potential of mixed solvents involving propane-1,3-diol in industrial applications due to their ability to increase relative volatility and break azeotropic points (Cui et al., 2018).

Enantiomer Separation in Pharmaceutical Research

Toussaint et al. (2000) developed a method for separating and quantitating the enantiomers of 3-tert-butylamino-1,2-propanediol, used in industrial synthesis of drugs like timolol. They employed high-performance liquid chromatography and evaporative light scattering detection, underlining the compound's importance in pharmaceutical research (Toussaint et al., 2000).

Downstream Processing in Microbial Production

In the context of biologically produced chemicals, Xiu and Zeng (2008) reviewed methods for recovering and purifying diols like 1,3-propanediol, highlighting the compound's relevance in the microbial production of chemicals. The study underscores the challenges in separation technologies and the need for improved methods in terms of yield, purity, and energy consumption (Xiu & Zeng, 2008).

Safety and Hazards

The compound is corrosive and has a hazard statement of H314 . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

特性

IUPAC Name |

(2R)-3-(tert-butylamino)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMVCAZXJMSOX-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59207-70-4 |

Source

|

| Record name | 1-tert-Butylamino-2,3-propanediol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059207704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TERT-BUTYLAMINO-2,3-PROPANEDIOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV6W84D5I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)

![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)